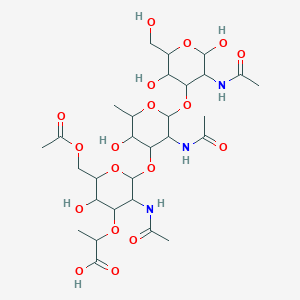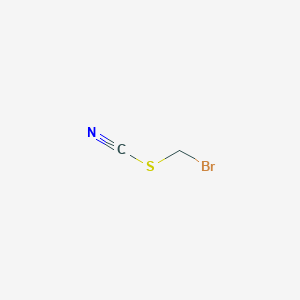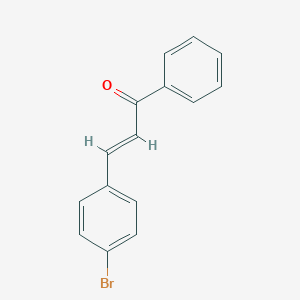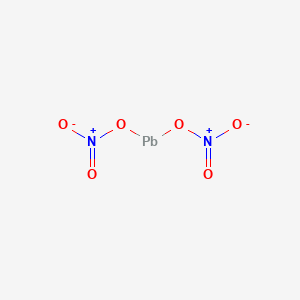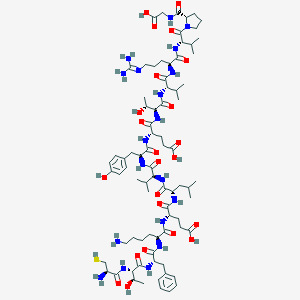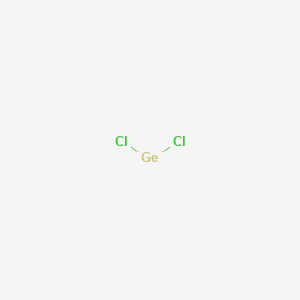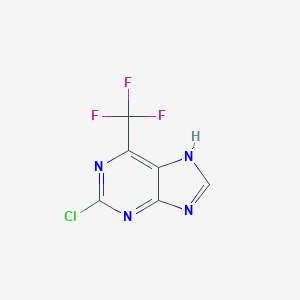
2-Chloro-6-(trifluoromethyl)-9H-purine
Vue d'ensemble
Description
2-Chloro-6-(trifluoromethyl)phenyl Isocyanate is a compound used in the preparation of novel dihydropyrimidinones .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives are synthesized for use in the agrochemical and pharmaceutical industries . Various methods of synthesizing similar compounds have been reported .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using spectroscopic methods .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis
The unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98), contribute to the biological activities of fluorine-containing compounds .Applications De Recherche Scientifique
Tautomeric Equilibria in Nucleic Acids
2-Chloro-6-(trifluoromethyl)-9H-purine, as part of the broader class of purine compounds, is instrumental in studying the tautomeric shifts that occur in nucleic acid bases within various environments. These shifts are critical for understanding base pairing rules that underlie DNA and RNA structure and function. The ability to isolate specific tautomers, such as the rare hydroxy form of guanine which can pair with thymine instead of cytosine, potentially impacts genetic mutation and repair mechanisms. Infrared studies on isolated bases in inert matrices have been pivotal for this research, highlighting the role of purines in biological systems (Person et al., 1989).
Environmental Impact of Fluorinated Compounds
The study of fluorinated compounds, including those related to 2-Chloro-6-(trifluoromethyl)-9H-purine, has revealed their significant environmental presence and potential toxicity. These compounds, due to their persistence and bioaccumulation, have raised concerns regarding their long-term environmental and health impacts. Research has shown that alternatives to per- and polyfluoroalkyl substances (PFASs), which include fluorinated compounds, possess systemic toxicities and potentially greater environmental harm than their predecessors, emphasizing the need for further toxicological evaluation (Wang et al., 2019).
Purinergic Receptors in Therapeutic Applications
Purinergic receptors, which are activated by purine nucleotides (e.g., ATP) and nucleosides, play a significant role in various physiological and pathological processes, including inflammation, thrombosis, and cancer. The development of P2 receptor antagonists represents a promising therapeutic avenue. Despite the challenges in advancing these compounds to clinical trials, the success of P2Y12 receptor antagonists in preventing thrombosis underscores the potential of targeting other P2 receptor subtypes for therapeutic purposes (Ferreira et al., 2019).
Emerging Contaminants and Human Health Risks
Research into emerging contaminants such as tris(1,3-dichloro-2-propyl)phosphate (TDCPP) has highlighted the widespread presence of halogen-containing organophosphorus chemicals in the environment. These compounds, due to their use as flame retardants, are detected in various media, including human tissues, and pose potential health risks. The investigation into the toxicological impacts of TDCPP has underscored the need for a deeper understanding of its behavior and effects on human health and ecosystems (Wang et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-6-(trifluoromethyl)-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N4/c7-5-13-3(6(8,9)10)2-4(14-5)12-1-11-2/h1H,(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDVDSQMYOWJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173777 | |
| Record name | 2-Chloro-6-(trifluoromethyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)-9H-purine | |
CAS RN |
1998-64-7 | |
| Record name | 2-Chloro-6-(trifluoromethyl)-9H-purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001998647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC57028 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-6-(trifluoromethyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



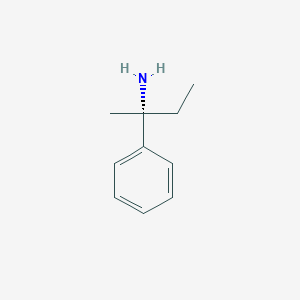
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid](/img/structure/B160679.png)
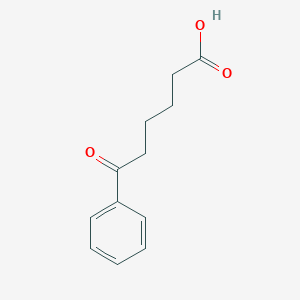
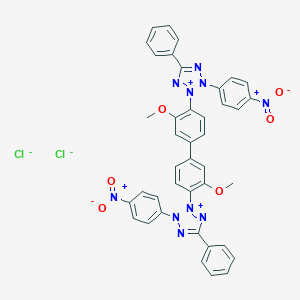
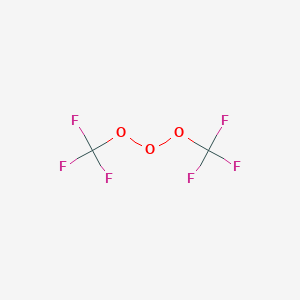
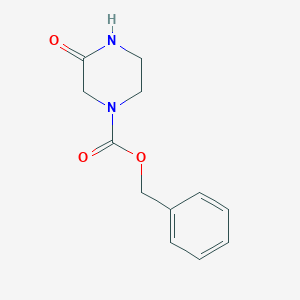
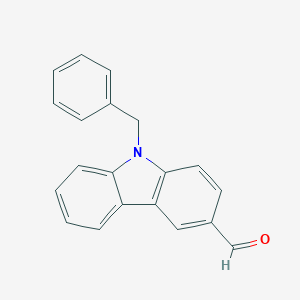
![3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol](/img/structure/B160690.png)
